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Compound of Interest

Compound Name: Squamocin

Cat. No.: B1681989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and relevant experimental protocols for Squamocin, a prominent member of

the Annonaceous acetogenins. This class of natural products has garnered significant attention

for its potent cytotoxic and antitumor activities.

Chemical Structure of Squamocin
Squamocin is a C37 fatty acid derivative characterized by a core structure containing adjacent

bis-tetrahydrofuran (THF) rings, a long aliphatic chain with multiple stereocenters, and a

terminal α,β-unsaturated γ-lactone (butenolide) ring.[1] This complex architecture is responsible

for its biological activity. The general structure of Squamocin is presented below. It is important

to note that "Squamocin" can refer to a family of closely related stereoisomers.

Core Structural Features:
Bis-tetrahydrofuran (THF) Core: This central feature is crucial for its biological activity. The

relative and absolute stereochemistry of the chiral centers on these rings significantly

influences the molecule's potency.

Aliphatic Chain: A long hydrocarbon chain with hydroxyl groups at specific positions. The

stereochemistry of these hydroxyl groups is a key distinguishing feature among different

Squamocin isomers.
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α,β-Unsaturated γ-Lactone: This reactive moiety is essential for the cytotoxic effects of many

acetogenins, acting as a Michael acceptor.

Diagram of the General Chemical Structure of Squamocin

α,β-Unsaturated γ-Lactone Alkyl Chain Bis-THF Core Alkyl Chain with Hydroxyl Groups Terminal Alkyl Chain

O=C1OC(C)=CC1- -(CH2)n- [THF]-[THF] -(CH(OH))-(CH2)m-CH(OH)- -(CH2)p-CH3

Click to download full resolution via product page

A simplified representation of the key functional moieties within the Squamocin molecule.

Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of

Squamocin and its related isomers. This data is essential for the identification and

characterization of these compounds.

Table 1: General Physicochemical Properties of Squamocin

Property Value Reference

Molecular Formula C₃₇H₆₆O₇ [2]

Molecular Weight 622.9 g/mol [2]

Appearance Solid powder [3]

Solubility Soluble in DMSO [3]

Table 2: Spectroscopic Data for Squamocin
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Technique Key Observations Reference

FT-IR

Characteristic bands for

hydroxyl (-OH), carbonyl

(C=O) of the lactone, and C-O-

C stretching of the THF rings.

[1]

FT-Raman
Complements the FT-IR data

for vibrational analysis.
[1]

UV-Vis (in Methanol)
Used for characterization and

quantification.
[4]

Mass Spectrometry (MS)

Provides information on the

molecular weight and

fragmentation pattern, aiding in

structural elucidation.

[5]

¹H-NMR

Complex spectrum with

characteristic signals for the

protons on the THF rings, the

lactone moiety, and the

carbinol protons.

[6]

¹³C-NMR

Reveals the number and types

of carbon atoms, confirming

the carbon skeleton.

[6]

Stereochemistry of Squamocin
The biological activity of Squamocin is highly dependent on its stereochemistry, with numerous

chiral centers present in the molecule. The absolute configuration of these centers is a critical

aspect of its chemical identity. Different isomers of Squamocin have been identified, each with

a unique stereochemical arrangement.

Table 3: Absolute Configuration of Chiral Centers in Selected Squamocin Isomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/pdf/physical_and_chemical_properties_of_Squamocin_G.pdf
https://www.benchchem.com/pdf/physical_and_chemical_properties_of_Squamocin_G.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7279733/
https://pubmed.ncbi.nlm.nih.gov/12453534/
https://pubmed.ncbi.nlm.nih.gov/17221428/
https://pubmed.ncbi.nlm.nih.gov/17221428/
https://www.benchchem.com/product/b1681989?utm_src=pdf-body
https://www.benchchem.com/product/b1681989?utm_src=pdf-body
https://www.benchchem.com/product/b1681989?utm_src=pdf-body
https://www.benchchem.com/product/b1681989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isom
er
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S R R R R R S S S [7]

The determination of the absolute configuration of the numerous stereocenters in Squamocin
is a complex task, often requiring a combination of advanced spectroscopic techniques and

chemical derivatization.

Experimental Protocols
Isolation and Purification of Squamocin from Annona
squamosa Seeds
The following is a generalized protocol for the extraction and purification of Squamocin from its

natural source.

Diagram of the Experimental Workflow for Squamocin Isolation
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Experimental Workflow for Squamocin Isolation

Dried Seeds of Annona squamosa

Grind to a fine powder

Solvent Extraction
(Maceration or Soxhlet)

Filtration and Concentration

Crude Extract

Column Chromatography
(Silica Gel)

Collect and Monitor Fractions (TLC)

Pool Fractions Containing Squamocin

HPLC Purification
(Reverse-Phase C18)

Pure Squamocin

Click to download full resolution via product page

A generalized workflow for the isolation and purification of Squamocin.
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Protocol Details:

Preparation of Plant Material: Dried seeds of Annona squamosa are ground into a fine

powder.[8]

Extraction: The powdered seeds are extracted with a suitable organic solvent, such as

methanol or n-hexane. This can be achieved through maceration (soaking at room

temperature for 24-72 hours) or Soxhlet extraction (continuous extraction with a hot solvent

for 4-6 hours).[8]

Concentration: The solvent is removed from the extract under reduced pressure using a

rotary evaporator to yield a crude extract.[8]

Column Chromatography: The crude extract is subjected to column chromatography on silica

gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane)

and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[8]

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography

(TLC) to identify those containing Squamocin.[8]

High-Performance Liquid Chromatography (HPLC): The fractions containing Squamocin are

pooled and further purified by reverse-phase HPLC on a C18 column, using a gradient of

acetonitrile and water as the mobile phase.[8][9] The purified Squamocin is collected for

characterization.

Determination of Absolute Stereochemistry using
Mosher's Method
Mosher's ester analysis is a widely used NMR technique to determine the absolute

configuration of chiral secondary alcohols.[10]

Diagram of the Mosher's Method Workflow
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Mosher's Method Workflow

Esterification Reactions

Isolated Squamocin
(with unknown stereocenter)

React with (R)-MTPA-Cl React with (S)-MTPA-Cl

(R)-MTPA Ester Diastereomer (S)-MTPA Ester Diastereomer

¹H-NMR Analysis of both Diastereomers

Calculate Δδ (δS - δR) for Protons
Neighboring the Chiral Center

Determine Absolute Configuration
based on the sign of Δδ

Click to download full resolution via product page

Workflow for determining absolute configuration using Mosher's ester analysis.

Protocol Details:

Esterification: The isolated Squamocin is reacted in two separate experiments with (R)-(-)-α-

methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-

(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (S)- and (R)-

MTPA esters, which are diastereomers.[10][11]

¹H-NMR Analysis: The ¹H-NMR spectra of both diastereomeric esters are recorded.[11]
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Chemical Shift Analysis: The chemical shifts (δ) of the protons on either side of the newly

formed ester linkage are assigned for both the (S)- and (R)-MTPA esters.

Calculation of Δδ: The difference in chemical shifts (Δδ = δS - δR) is calculated for each pair

of corresponding protons.[11]

Determination of Absolute Configuration: The sign of the Δδ values for the protons on either

side of the carbinol center allows for the assignment of the absolute configuration as either R

or S.[10][11]

Mechanism of Action and Signaling Pathway
Squamocin exerts its potent cytotoxic effects through multiple mechanisms, with the inhibition

of mitochondrial complex I being a well-established target.[12] More recently, it has been

shown to induce endoplasmic reticulum (ER) stress, leading to the degradation of key

oncoproteins.

A recently elucidated signaling pathway demonstrates that Squamocin suppresses tumor

growth by triggering ER stress, which in turn leads to the ER-associated degradation (ERAD) of

the oncogenic proteins EZH2 and MYC.[7]

Diagram of the Squamocin-Induced ER Stress Signaling Pathway
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Squamocin-Induced ER Stress and Oncoprotein Degradation

Squamocin
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Signaling pathway of Squamocin leading to tumor growth suppression.

This pathway highlights a novel mechanism of action for Squamocin, providing new avenues

for its therapeutic application and for the development of novel anticancer drugs that target the

ER stress response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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